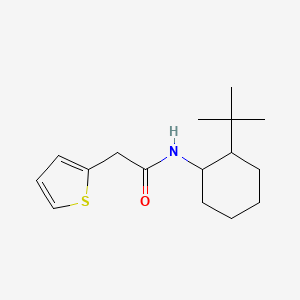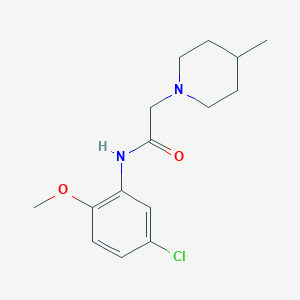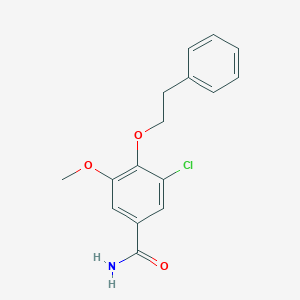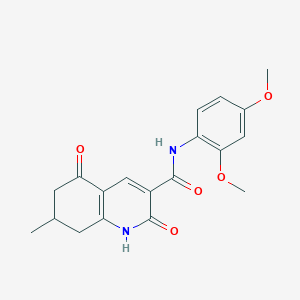
4-hydrazono-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydrazono-4-phenylbutanoic acid (HPBA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HPBA is a derivative of hydrazine, which is a commonly used reagent in organic chemistry. The molecular formula of HPBA is C10H12N2O2, and it has a molecular weight of 192.22 g/mol.
Mechanism of Action
The exact mechanism of action of 4-hydrazono-4-phenylbutanoic acid is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-hydrazono-4-phenylbutanoic acid in laboratory experiments is its low toxicity and high solubility in water. This makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low potency compared to other compounds with similar biological activities.
Future Directions
There are several future directions for the research on 4-hydrazono-4-phenylbutanoic acid. One area of interest is the development of novel derivatives of this compound with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, the potential use of this compound in combination with other drugs for the treatment of various diseases is an area that warrants further investigation.
Synthesis Methods
The synthesis of 4-hydrazono-4-phenylbutanoic acid can be achieved through a simple reaction between phenylacetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid. The resulting product is then purified through recrystallization using a suitable solvent.
Scientific Research Applications
4-hydrazono-4-phenylbutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has also been investigated for its neuroprotective effects and its ability to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
properties
IUPAC Name |
(4E)-4-hydrazinylidene-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-12-9(6-7-10(13)14)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,14)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFZHLXNJJFRRL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N)/CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5343261.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5343269.png)
![1-[3-(2-thienyl)acryloyl]-1H-benzimidazole](/img/structure/B5343279.png)
![2,5-dimethyl-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5343286.png)

![N-[2-(3,4-dimethylphenyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5343316.png)
![(3'S*,4'S*)-1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5343321.png)
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one ethanedioate (salt)](/img/structure/B5343325.png)
![5-[(5-bromo-2-thienyl)methylene]-1-tert-butyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5343338.png)
![11-(3,5-dichloro-4-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5343344.png)

![N-isopropyl-1'-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5343360.png)